![molecular formula C11H9BrS B13196055 4-Bromo-2-(3-methylphenyl)thiophene](/img/structure/B13196055.png)
4-Bromo-2-(3-methylphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(3-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a 3-methylphenyl group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-methylphenyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-(3-methylphenyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(3-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran (THF) as solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups at the 4-position.
Coupling Reactions: Formation of biaryl or diaryl compounds with extended conjugation.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3-methylphenyl)thiophene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3-methylphenyl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the functional groups present on the thiophene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom at the 2-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
4-Bromo-2-phenylthiophene: A thiophene derivative with a bromine atom at the 4-position and a phenyl group at the 2-position.
Uniqueness
4-Bromo-2-(3-methylphenyl)thiophene is unique due to the presence of both a bromine atom and a 3-methylphenyl group on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules with tailored properties .
Eigenschaften
Molekularformel |
C11H9BrS |
---|---|
Molekulargewicht |
253.16 g/mol |
IUPAC-Name |
4-bromo-2-(3-methylphenyl)thiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-3-2-4-9(5-8)11-6-10(12)7-13-11/h2-7H,1H3 |
InChI-Schlüssel |
NJEDZMSHYKPUNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.